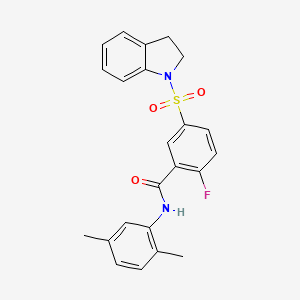

N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide is a chemical compound with potential therapeutic applications. This compound is a potent inhibitor of several protein kinases, making it a promising candidate for the treatment of various diseases, including cancer.

Scientific Research Applications

Synthesis and Anti-Hyperlipidemic Evaluation

A study focused on the lipid-lowering activity of a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives. These compounds were evaluated for their potential in reducing elevated plasma triglycerides and increasing high-density lipoprotein-cholesterol levels in hyperlipidemic rats, demonstrating potential for cardioprotective and antiatherosclerotic roles (Shattat et al., 2010).

Herbicidal Applications

Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, highlighted its herbicidal activity on annual and perennial grasses, indicating potential agricultural utility for forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

Antitumor Activity and Molecular Docking

A study on novel benzenesulfonamide derivatives, including reactions with N-(4-acetylphenyl)benzene sulphonamide derivatives, investigated their in vitro antitumor activity. These compounds exhibited significant effectiveness against specific cancer cell lines, with further studies highlighting their potential interactions against certain viral enzymes (Fahim & Shalaby, 2019).

Anticonvulsant Properties

Research into 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound structurally similar to the one of interest, showed significant anticonvulsant activity in several animal models. These findings suggest the potential for developing new anticonvulsant drugs (Robertson et al., 1987).

Electrochromic Properties

A study on aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties focused on their synthesis and electrochemical and electrochromic properties. These compounds exhibited controllable fluorescence in solid states, suggesting applications in temperature monitoring devices (Liou & Chang, 2008).

properties

IUPAC Name |

5-(2,3-dihydroindol-1-ylsulfonyl)-N-(2,5-dimethylphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-15-7-8-16(2)21(13-15)25-23(27)19-14-18(9-10-20(19)24)30(28,29)26-12-11-17-5-3-4-6-22(17)26/h3-10,13-14H,11-12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYONMVNDVIXRFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)

![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)

![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)

![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)

![7-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2690143.png)

![4-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2690147.png)

![4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine](/img/structure/B2690151.png)